molecular formula C17H16N2O3S2 B2431106 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 895454-77-0

2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2431106
CAS No.: 895454-77-0
M. Wt: 360.45
InChI Key: CODGZHOBXUDDTD-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, which is further linked to a benzothiazole ring substituted with two methyl groups at positions 4 and 6

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-8-12(2)16-14(9-11)23-17(19-16)18-15(20)10-24(21,22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODGZHOBXUDDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the acylation of the sulfonylated benzothiazole with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure features a benzothiazole moiety linked to a benzenesulfonyl group and an acetamide functional group. The synthesis typically involves multiple steps, including the formation of the benzothiazole ring and subsequent sulfonylation reactions. The general synthetic route includes:

  • Formation of Benzothiazole Ring : Synthesized from 2-aminothiophenol and an aldehyde or ketone under acidic conditions.
  • Sulfonylation : Involves treating the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
  • Amide Formation : The final step involves coupling the sulfonamide with an acetamide derivative.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing both benzothiazole and sulfonamide functionalities exhibit significant anti-inflammatory activity. Notably:

  • A study highlighted that derivatives similar to 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide demonstrated comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in inhibiting inflammation in animal models .
  • The incorporation of the sulfonamide group enhances the compound's selectivity towards cyclooxygenase-2 (COX-2), which is crucial for developing safer anti-inflammatory agents with fewer gastrointestinal side effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Research has shown that benzothiazole derivatives can exhibit significant activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. .
  • The presence of the sulfonamide group is believed to contribute to this antimicrobial action by interfering with bacterial metabolic pathways .

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor:

  • Studies suggest that it may inhibit specific enzymes involved in inflammatory processes or microbial infections, thereby providing a dual mechanism of action.
  • The interaction with molecular targets can lead to modulation of cellular signaling pathways, which is critical for therapeutic efficacy.

Case Studies and Research Findings

StudyFocusFindings
Paramashivappa et al. (2018)Anti-inflammatory activityCompound exhibited 470-fold selectivity for COX-2 over COX-1 .
Kumar et al. (2019)Antimicrobial activityDemonstrated effectiveness against multiple bacterial strains .
Doma et al. (2020)Comparative analysisShowed comparable inhibition of inflammation to diclofenac sodium .

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzothiazole ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(benzenesulfonyl)-N-(benzothiazol-2-yl)acetamide: Lacks the dimethyl groups, which may affect its biological activity and chemical properties.

    N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide: Lacks the benzenesulfonyl group, which may reduce its potency as an enzyme inhibitor.

    2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide: Has only one methyl group, which may alter its interaction with molecular targets.

Uniqueness

The presence of both the benzenesulfonyl group and the dimethyl-substituted benzothiazole ring in 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide makes it unique. This combination enhances its ability to interact with a wide range of biological targets and provides distinct chemical properties that can be exploited in various applications.

Biological Activity

Overview

2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and specific case studies highlighting its efficacy.

The molecular formula of 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is C17H16N2O3S2C_{17}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of 360.45 g/mol. Its structure features a benzene sulfonamide moiety linked to a benzothiazole derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45 g/mol
LogP (Partition Coefficient)4.018
Water Solubility (LogSw)-4.07
Polar Surface Area58.52 Ų

Anti-inflammatory and Analgesic Properties

Recent studies have evaluated the compound's activity as a multitarget inhibitor for cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1). Notably, derivatives such as 9a and 9b exhibited significant inhibitory effects:

  • COX-2 :
    • 9a : IC50_{50} = 0.011 µM
    • 9b : IC50_{50} = 0.023 µM
  • 5-LOX :
    • 9a : IC50_{50} = 0.046 µM
    • 9b : IC50_{50} = 0.31 µM
  • TRPV1 :
    • 9a : IC50_{50} = 0.008 µM
    • 9b : IC50_{50} = 0.14 µM

These results indicate that the compound can effectively modulate inflammatory pathways, suggesting its potential use in treating conditions characterized by chronic inflammation and pain .

Pharmacokinetics

In pharmacokinetic studies conducted on SD rats at a dosage of 10 mg/kg, compound 9a demonstrated favorable bioavailability with a maximum concentration (CmaxC_{max}) of 5807.18±2657.83 ng mL5807.18\pm 2657.83\text{ ng mL}, clearance (CLCL) of 3.24±1.47 mL min kg3.24\pm 1.47\text{ mL min kg}, and a bioavailability (FF) of 96.8%96.8\%. These parameters highlight the compound's promising absorption and distribution characteristics .

Efficacy in Pain Models

In vivo efficacy studies showed that compound 9a significantly alleviated pain in formalin-induced pain models and reduced edema in capsaicin-induced ear edema models. These findings support the compound's role as an effective analgesic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiazole moiety can enhance biological activity. For instance, substituents at specific positions on the benzothiazole ring were found to influence binding affinity and potency against COX-2 and TRPV1 targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, and how can intermediates be characterized?

  • Answer : Synthesis typically involves coupling benzenesulfonylacetic acid derivatives with 4,6-dimethyl-1,3-benzothiazol-2-amine under peptide coupling conditions (e.g., EDCI/HOBt). Key intermediates should be characterized via 1H^1H/13C^13C NMR, IR (to confirm sulfonyl and amide groups), and LC-MS. For structural ambiguity, single-crystal X-ray diffraction (SHELX refinement) is recommended to resolve stereochemical or regiochemical uncertainties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Follow standard safety measures for sulfonamides and benzothiazoles:

  • Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention.
  • Skin contact : Wash with soap/water; monitor for irritation.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
    Safety data for analogous compounds emphasize consultation with safety sheets and institutional guidelines .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

  • Answer : Combine HPLC (≥95% purity threshold) with differential scanning calorimetry (DSC) to detect polymorphic impurities. High-resolution mass spectrometry (HRMS) confirms molecular integrity. For batch consistency, 1H^1H NMR spectral integration and elemental analysis (C, H, N, S) are essential .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve contradictions in bond lengths or angles?

  • Answer : Use SHELXL for refinement, applying restraints for disordered moieties (e.g., benzene rings) and anisotropic displacement parameters. Validate using the CheckCIF tool to identify outliers in bond distances/angles. For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s optimized geometry (DFT at B3LYP/6-31G* level). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Free energy perturbation (FEP) can quantify binding affinity differences between analogs .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

  • Answer : Cross-validate using multiple techniques:

  • NMR : Compare chemical shifts with predicted values (ChemDraw or ACD/Labs).
  • XRD : Confirm crystal packing effects versus solution-state NMR data.
  • IR/Raman : Detect polymorphic variations or solvent residues.
    Contradictions may arise from rotameric equilibria or solvent adducts, requiring controlled recrystallization (e.g., slow evaporation in DMSO/EtOH) .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Answer :

  • Solubility : Screen co-solvents (DMSO/PEG-400) or cyclodextrin inclusion complexes.
  • Stability : Conduct accelerated degradation studies (pH 1–13, 40°C/75% RH) with LC-MS monitoring. Amide and sulfonyl groups are prone to hydrolysis under acidic/basic conditions; buffer selection (e.g., PBS at pH 7.4) is critical .

Methodological Guidance

Q. How to design SAR studies for derivatives of this compound targeting improved bioactivity?

  • Answer :

  • Core modifications : Introduce halogens at the benzene ring (para position) or methyl groups on the benzothiazole.
  • Functional groups : Replace acetamide with urea or thiourea for enhanced H-bonding.
  • Assays : Prioritize enzymatic inhibition (IC50_{50}) and cytotoxicity (MTT assay) with positive controls (e.g., known inhibitors).
    SAR trends for benzothiazole derivatives suggest substituent bulkiness inversely correlates with solubility but improves target affinity .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Answer : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, machine learning (random forest) can identify structural features driving activity .

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